molecular formula C9H11NO4S B5547932 5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid

5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid

Cat. No.: B5547932
M. Wt: 229.26 g/mol
InChI Key: AIKHGYHJDVBUOD-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a nitro group at the 4-position and a carboxylic acid group at the 2-position, along with a 2-methylpropyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of thiophene to introduce the nitro group at the 4-position. This is followed by the introduction of the 2-methylpropyl group at the 5-position through a Friedel-Crafts alkylation reaction. Finally, the carboxylic acid group is introduced at the 2-position via a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-Methylpropyl)-4-aminothiophene-2-carboxylic acid.

    Reduction: Formation of 5-(2-Methylpropyl)-4-nitrothiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylpropyl)-2-thiophenecarboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-Nitrothiophene-2-carboxylic acid: Lacks the 2-methylpropyl group, affecting its solubility and interaction with biological targets.

    5-(2-Methylpropyl)-4-aminothiophene-2-carboxylic acid:

Uniqueness

5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a carboxylic acid group allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-methylpropyl)-4-nitrothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-5(2)3-7-6(10(13)14)4-8(15-7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKHGYHJDVBUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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